molecular formula C10H18N2O2 B13070180 3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13070180
M. Wt: 198.26 g/mol
InChI Key: XUZHHCMGOJLNQG-UHFFFAOYSA-N
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Description

The compound 3-(Propan-2-yl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one (molecular formula: C₁₁H₁₉N₂O₂, monoisotopic mass: 223.14 g/mol) features a spirocyclic scaffold comprising a six-membered oxa-diaza ring fused to a five-membered diaza ring. The isopropyl (propan-2-yl) substituent at the 3-position distinguishes it from related analogs . This scaffold is structurally similar to pharmacologically active spirocycles, such as fenspiride (used in respiratory diseases) and EBI2 receptor modulators, but differs in the diaza ring substitution pattern (3,7 vs. 3,8-diaza systems) .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3-propan-2-yl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H18N2O2/c1-8(2)12-7-10(14-9(12)13)4-3-5-11-6-10/h8,11H,3-7H2,1-2H3

InChI Key

XUZHHCMGOJLNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(CCCNC2)OC1=O

Origin of Product

United States

Biological Activity

3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known by its CAS number 1779686-17-7, is a compound characterized by its unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : 3-propan-2-yl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

The structure of this compound is significant for its biological activity, as the arrangement of nitrogen and oxygen atoms within the spiro ring can influence its interaction with various biological targets.

Research indicates that this compound interacts primarily with muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. This interaction suggests potential applications in treating cognitive disorders due to its agonistic properties on these receptors.

Target Receptors

The compound has been studied for its binding affinity to:

  • M1 Muscarinic Receptors : Associated with cognitive enhancement and memory improvement.
  • M2 Muscarinic Receptors : Less relevant for cognitive effects but important in other physiological processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of spirocyclic compounds similar to this compound exhibit varying affinities for muscarinic receptors. For instance, compounds with structural modifications have shown improved selectivity for M1 receptors, enhancing their potential as therapeutic agents against cognitive decline.

CompoundM1 Affinity (Ki)M2 Affinity (Ki)Effect on Memory
6aLow nMLow μMAnti-amnesic
13High μMLow μMNo significant effect

In Vivo Studies

In vivo studies involving animal models have shown that this compound can ameliorate scopolamine-induced memory impairments, indicating its potential utility in treating conditions like Alzheimer’s disease. The administration of the compound resulted in observable improvements in cognitive tasks that assess memory retention.

Case Studies and Research Findings

  • Cognitive Enhancement : A study explored the effects of various diazaspiro compounds on cognitive performance in rats. The results indicated that specific modifications to the molecular structure could enhance memory retention and learning capabilities.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds against neurotoxic agents. The findings suggested that these compounds could mitigate cell death in neuronal cultures exposed to toxic stimuli.
  • Pharmacokinetics : Research into the pharmacokinetics of this class of compounds revealed favorable absorption and distribution profiles, making them suitable candidates for further development as therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Core Structure Biological Activity/Application Key Reference
3-(Propan-2-yl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one 3-isopropyl 1-oxa-3,7-diazaspiro[4.5]decan-2-one Not explicitly reported (structural analog studies)
Fenspiride (8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one HCl) 8-(2-phenylethyl) 1-oxa-3,8-diazaspiro[4.5]decan-2-one Antitussive, anti-inflammatory (respiratory diseases)
GSK682753A (8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorobenzyl)]) 3-(3,4-dichlorobenzyl), 8-acrylamide 1-oxa-3,8-diazaspiro[4.5]decan-2-one EBI2 inverse agonist (IC₅₀ = 12 nM)
8-(3-Chloro-5-(1-methylbenzothiazolyl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[...] 8-pyridinyl with chloro and benzothiazole substituents 1-oxa-3,8-diazaspiro[4.5]decan-2-one Not reported (structural studies)
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 3-phenyl 1-oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate in kinase inhibitor synthesis

Key Structural and Functional Comparisons

Substitution Patterns: The isopropyl group in the target compound introduces steric bulk and hydrophobicity compared to aromatic substituents (e.g., phenyl in fenspiride or chlorobenzyl in GSK682753A). This may reduce polar interactions but enhance membrane permeability . 3,7-diaza vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of the 3-nitrogen with isopropyl bromide, whereas analogs like fenspiride use nucleophilic substitution or Suzuki coupling for aryl/heteroaryl introductions .
  • Example : Fenspiride is synthesized via Buchwald-Hartwig amination to install the phenethyl group, highlighting divergent strategies for spirocycle functionalization .

Solubility: The hydrochloride salt of fenspiride enhances aqueous solubility (critical for oral bioavailability), whereas the target compound’s free base may require formulation optimization .

SAR Insight: Aromatic substituents (e.g., chlorophenyl in GSK682753A) improve target affinity via π-π stacking, whereas alkyl groups (e.g., isopropyl) may favor off-target interactions .

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